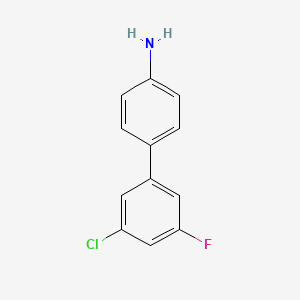
4-(3-Chloro-5-fluorophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Chloro-5-fluorophenyl)aniline” is an organic compound that belongs to the class of aminobenzenesulfonamides . It is used as an intermediate in the industrial production of several drugs .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H9ClFN . The compound has a molecular weight of 221.66 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various stages. More detailed information about these reactions can be found in related peer-reviewed papers .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature and is stored in a refrigerated environment . It has a molecular weight of 221.66 .Aplicaciones Científicas De Investigación
Fluorescence Quenching and Molecular Analysis
Studies on boronic acid derivatives have utilized aniline compounds, including 4-(3-Chloro-5-fluorophenyl)aniline, to investigate fluorescence quenching mechanisms. Research indicates that aniline acts as a quencher, demonstrating the potential of these compounds in fluorescence-based applications. The modified Stern-Volmer equation highlights the influence of different solvents on fluorescence quenching, suggesting applications in chemical sensing and molecular interaction studies (Geethanjali et al., 2015).
Synthesis and Screening for Antimicrobial Activities
The synthesis of halogenated anilin-yl-substituted thiazolidin-4-one derivatives, derived from this compound, has been explored for antimicrobial activities. These compounds show promise in the development of new antibacterial, antifungal, and antitubercular agents, highlighting the importance of halogenated anilines in pharmaceutical research and development (Dinnimath et al., 2011).
Vibrational Analysis for NLO Materials
Vibrational analysis of aniline derivatives, including those similar to this compound, has been conducted to explore their potential as nonlinear optical (NLO) materials. The study combines experimental techniques with theoretical density functional theory computations, offering insights into the effects of substituents on molecular structure and vibrational spectra. This research opens avenues for the design of NLO materials with enhanced properties (Revathi et al., 2017).
Structural and Spectroscopic Properties
The structural and spectroscopic properties of 3-chloro-4-fluoro-aniline, a compound closely related to this compound, have been extensively investigated using quantum calculation approaches. These studies provide valuable data for predicting the behavior of complex aniline precursors and offer a computational strategy beneficial for analyzing aniline molecules containing chlorine and fluorine atoms. Such research supports the development of materials and drugs by providing a deep understanding of molecular properties (Aziz et al., 2018).
Antimicrobial Synthesis and Evaluation
The synthesis of compounds derived from aniline, including this compound, for evaluating their antimicrobial activities, illustrates the compound's relevance in developing new antimicrobial agents. These studies underscore the potential of aniline derivatives in combating microbial resistance and developing new therapeutic agents (Yolal et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-chloro-5-fluorophenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXLTSAXLFETHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718356 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345471-96-6 |
Source


|
| Record name | [1,1′-Biphenyl]-4-amine, 3′-chloro-5′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


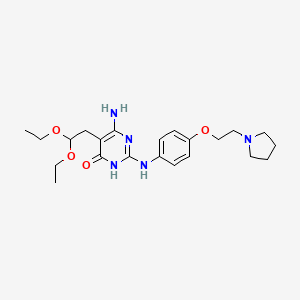
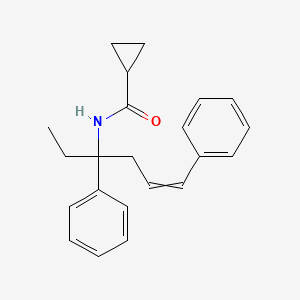
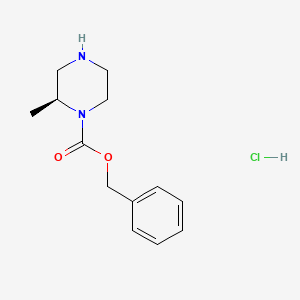

![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)
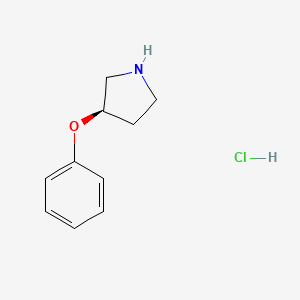

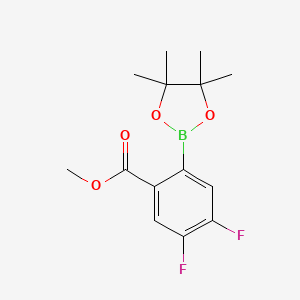
![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)

![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)